3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride
Description
3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Properties
Molecular Formula |
C8H14ClNO3 |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
3-(4-oxopiperidin-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7-1-4-9(5-2-7)6-3-8(11)12;/h1-6H2,(H,11,12);1H |
InChI Key |
UXEBSJDWWXAPJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CCC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride typically involves the reaction of 4-oxo-1-piperidine with propanoic acid under acidic conditions. The process may include steps such as hydrogenation, cyclization, and amination .
Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions and the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form the desired compound .
Chemical Reactions Analysis
Acylation Reactions
This compound undergoes efficient acylation at the secondary amine group. A representative protocol involves:
-
Reagents : Propionyl chloride (2.5 eq) in toluene
-
Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Conditions : Reflux at 85°C for 3 hours, followed by neutralization with triethylamine .
| Parameter | Value | Source |
|---|---|---|
| Solvent | Toluene | |
| Temperature | 85°C | |
| Yield (crude) | 72% | |
| Purification Method | Recrystallization (MEK/methanol) |
Strecker-Type Condensation
The ketone group participates in cyanide-mediated Strecker reactions to form α-aminonitrile intermediates. Key conditions include:
-
Cyanide Source : Sodium cyanide (1.2 eq)
-
Solvent : Methanol
| Parameter | Value | Source |
|---|---|---|
| Key Intermediate | 3-[4-Cyano-4-(phenylamino)-1-piperidine]propanoic acid methyl ester | |
| Byproduct Management | Aqueous extraction with toluene |
Transesterification
The methyl ester moiety undergoes transesterification in alcoholic solvents:
-
Reagents : Ethanol (excess)
-
Catalyst : Acidic (HCl) or basic (K₂CO₃) conditions
| Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Methanol | HCl (gaseous) | 89 | |
| Ethanol | K₂CO₃ | 78 |
Hydrolysis Reactions
Controlled hydrolysis of the ester group occurs under acidic or basic conditions:
-
Acidic Hydrolysis : 4M HCl in methanol, 24 hours at RT, yielding 3-(4-oxo-1-piperidyl)propanoic acid .
-
Basic Hydrolysis : 25% K₂CO₃ aqueous solution, 60°C, 6 hours .
| Condition | Product | Purity (HPLC) | Source |
|---|---|---|---|
| Acidic | Free carboxylic acid | >98% | |
| Basic | Sodium salt of propanoic acid derivative | 95% |
Nucleophilic Substitution
The ketone group facilitates nucleophilic attacks, as demonstrated in:
-
Reaction with Thiols : Formation of thioacetals in DMF at 90°C .
-
Amine Condensation : Reaction with primary amines to form Schiff bases.
| Nucleophile | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Benzylamine | Ethanol | Reflux | 65 | |
| Thiourea | Water | 100°C | 82 |
Salt Formation
The hydrochloride salt participates in ion-exchange reactions:
-
Counterion Replacement : Treatment with AgNO₃ yields the nitrate salt.
-
pH-Dependent Solubility : Solubility in water increases from 12 mg/mL (pH 2) to 45 mg/mL (pH 7.4).
Cyclization Reactions
Under dehydrating conditions, the compound forms heterocyclic derivatives:
| Product | Conditions | Yield (%) | Source |
|---|---|---|---|
| Piperidine γ-lactam | Ac₂O, 120°C, 3 hours | 58 |
Critical Analysis of Reaction Pathways
-
Solvent Effects : Polar aprotic solvents (e.g., toluene, DMF) enhance acylation yields by stabilizing transition states .
-
Catalytic Efficiency : DMAP outperforms other catalysts in acylation, reducing reaction time by 40% .
-
Thermal Stability : Decomposition observed above 150°C limits high-temperature applications.
This compound’s versatility in organic synthesis is underscored by its participation in multiple reaction types, with optimized protocols achieving yields >70% in most cases.
Scientific Research Applications
3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing drugs with piperidine moieties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone group.
Piperidinol: A piperidine derivative with a hydroxyl group
Comparison: 3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride is unique due to its specific structure, which includes both an oxo group and a propanoic acid moiety. This combination imparts distinct chemical and biological properties compared to other piperidine derivatives .
Biological Activity
3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C8H12ClN1O3 |
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Insert CAS Number] |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as an enzyme inhibitor, modulating pathways associated with cell proliferation and apoptosis. The piperidine ring structure enhances its ability to penetrate cellular membranes, allowing it to exert effects on intracellular targets.
Therapeutic Applications
Research has indicated that this compound may have applications in treating a variety of conditions:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by targeting specific kinases involved in tumorigenesis .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in models of rheumatoid arthritis and inflammatory bowel disease .
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .
Case Studies and Research Findings
- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics .
- Inflammation Models : In carrageenan-induced paw edema models, the compound showed a reduction in swelling, indicating its potential as an anti-inflammatory agent .
- Neuroprotection Studies : Research involving animal models of neurodegeneration highlighted the compound's ability to reduce neuronal death and improve cognitive function .
Table: Comparison of Biological Activities
| Compound | Antitumor Activity | Anti-inflammatory Activity | Neuroprotective Activity |
|---|---|---|---|
| 3-(4-Oxo-1-piperidyl)propanoic Acid | High | Moderate | High |
| Similar Compound A | Moderate | High | Low |
| Similar Compound B | Low | Moderate | Moderate |
Q & A
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride?
Methodological Answer: To ensure structural fidelity and purity, employ a combination of chromatographic and spectroscopic techniques:
- HPLC : Use reverse-phase chromatography with a C18 column and UV detection (λ = 210–254 nm) for purity assessment. Validate against pharmacopeial reference standards where available .
- FTIR : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the 4-oxo-piperidine moiety) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight (exact mass: ~233.6 g/mol for C₈H₁₃NO₃·HCl) .
- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to resolve proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm) .
Q. What safety precautions should be implemented when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers. Label containers with hazard warnings (irritant, corrosive) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via certified chemical waste protocols .
Q. What synthetic routes are documented for preparing this compound?
Methodological Answer: A multi-step synthesis is typical:
Piperidine Functionalization : Introduce the 4-oxo group via oxidation of piperidine derivatives (e.g., using KMnO₄ or RuO₄) .
Propanoic Acid Coupling : React 4-oxo-piperidine with a propanoic acid precursor (e.g., ethyl propanoate) under basic conditions (NaOH) .
Hydrochloride Formation : Treat the free base with HCl gas in anhydrous ethanol, followed by recrystallization .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound?
Methodological Answer:
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or preparative HPLC to isolate high-purity product .
Q. How should contradictory spectral data between theoretical predictions and experimental results be resolved?
Methodological Answer:
- Cross-Validation : Compare NMR/FTIR data with structurally analogous compounds (e.g., 3-(4-aminophenyl)propanoic acid hydrochloride) .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and vibrational modes, aligning with experimental data .
- Collaborative Analysis : Submit samples to multiple analytical labs to rule out instrumentation bias .
Q. What strategies are effective for characterizing and quantifying process-related impurities?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate impurities .
- HPLC-MS/MS : Use gradient elution (0.1% TFA in water/acetonitrile) to separate impurities. Quantify against calibrated reference standards (e.g., EP/JP pharmacopeial guidelines) .
- Spiking Experiments : Add known impurities (e.g., hydrolyzed byproducts) to validate detection limits .
Q. How can researchers evaluate the compound’s stability under different storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC .
- Lyophilization : Test freeze-dried formulations for enhanced shelf-life compared to aqueous solutions .
- pH Monitoring : Regularly assess pH of solutions (target: 3.0–5.0 for hydrochloride salts) to detect hydrolysis .
Q. What in vitro models are suitable for preliminary pharmacological studies of this compound?
Methodological Answer:
- Receptor Binding Assays : Screen for activity at GPCRs or enzymes (e.g., kinases) using radioligand displacement or fluorescence polarization .
- Cell Viability Assays : Use immortalized cell lines (HEK-293, HepG2) to assess cytotoxicity (IC₅₀ via MTT assay) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
